molecular formula C14H9ClN2O3 B11840582 1,4-Naphthalenedione, 2-chloro-3-((5-methyl-3-isoxazolyl)amino)- CAS No. 120983-28-0

1,4-Naphthalenedione, 2-chloro-3-((5-methyl-3-isoxazolyl)amino)-

Cat. No.: B11840582
CAS No.: 120983-28-0
M. Wt: 288.68 g/mol
InChI Key: RETAXHWHRZEFKE-UHFFFAOYSA-N
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Description

2-Chloro-3-((5-methylisoxazol-3-yl)amino)naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chloro group, an amino group attached to a methylisoxazole ring, and a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and are used in various medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((5-methylisoxazol-3-yl)amino)naphthalene-1,4-dione typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction between a 1,3-dipole and a dipolarophile.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Naphthoquinone Core: The naphthoquinone core is synthesized through the oxidation of naphthalene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((5-methylisoxazol-3-yl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-((5-methylisoxazol-3-yl)amino)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-((5-methylisoxazol-3-yl)amino)naphthalene-1,4-dione involves its interaction with cellular targets, such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells. Additionally, it can inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-((5-methylisoxazol-3-yl)amino)naphthalene-1,4-dione is unique due to the presence of the 5-methylisoxazole ring, which imparts distinct biological activities compared to other naphthoquinone derivatives. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds .

Properties

CAS No.

120983-28-0

Molecular Formula

C14H9ClN2O3

Molecular Weight

288.68 g/mol

IUPAC Name

2-chloro-3-[(5-methyl-1,2-oxazol-3-yl)amino]naphthalene-1,4-dione

InChI

InChI=1S/C14H9ClN2O3/c1-7-6-10(17-20-7)16-12-11(15)13(18)8-4-2-3-5-9(8)14(12)19/h2-6H,1H3,(H,16,17)

InChI Key

RETAXHWHRZEFKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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